Cas no 2227687-17-2 (rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine)
rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine
- EN300-1978013
- 2227687-17-2
- rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine
-
- Inchi: 1S/C8H9Cl2N3/c9-7-2-6(8(10)13-12-7)5-1-4(5)3-11/h2,4-5H,1,3,11H2/t4-,5+/m0/s1
- InChI Key: DCGAMWWOZUUHOT-CRCLSJGQSA-N
- SMILES: ClC1=C(C=C(N=N1)Cl)[C@@H]1C[C@H]1CN
Computed Properties
- Exact Mass: 217.0173527g/mol
- Monoisotopic Mass: 217.0173527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51.8Ų
rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978013-1g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 1g |
$1515.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-5g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 5g |
$4391.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-10g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-0.05g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-0.1g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-0.25g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-0.5g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-1.0g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-1978013-2.5g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-1978013-5.0g |
rac-[(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropyl]methanamine |
2227687-17-2 | 5g |
$4391.0 | 2023-05-31 |
rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine
Rac-(1R,2R)-2-(3,6-Dichloropyridazin-4-Yl)Cyclopropylmethanamine: A Comprehensive Overview
Rac-(1R,2R)-2-(3,6-Dichloropyridazin-4-Yl)Cyclopropylmethanamine is a compound with the CAS number 2227687-17-2, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound is characterized by a cyclopropylmethanamine backbone, which is substituted with a 3,6-dichloropyridazin-4-yl group at the 2-position of the cyclopropane ring. The stereochemistry of the compound is specified as rac-(1R,2R), indicating a racemic mixture of enantiomers with specific configurations at the two chiral centers.
The cyclopropylmethanamine moiety in this compound is a key structural element that contributes to its reactivity and biological activity. Cyclopropane rings are known for their strained geometry, which can lead to unique chemical properties and reactivity patterns. In this case, the cyclopropane ring is further substituted with an amine group, which can act as a nucleophile or hydrogen bond donor in various chemical reactions or biological interactions.
The 3,6-dichloropyridazin-4-yl substituent adds another layer of complexity to the molecule's structure. Pyridazine is a heterocyclic aromatic compound with two nitrogen atoms in its ring structure, and the substitution pattern (3,6-dichloro) introduces electron-withdrawing groups that can influence the electronic properties of the molecule. These chloro groups can also play a role in modulating the compound's pharmacokinetics and pharmacodynamics.
Recent studies have highlighted the potential of rac-(1R,2R)-2-(3,6-dichloropyridazin-4-Yl)cyclopropylmethanamine as a precursor or intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its use in constructing complex natural product analogs and drug candidates with potential therapeutic applications. The compound's ability to undergo various transformations, such as alkylation, acylation, and coupling reactions, makes it a versatile building block in organic synthesis.
In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The combination of its strained cyclopropane ring and electron-withdrawing substituents provides a unique profile that could be exploited for designing drugs targeting specific molecular pathways. For example, recent findings suggest that derivatives of this compound may exhibit activity against kinases or other enzymes implicated in diseases such as cancer or neurodegenerative disorders.
From a synthetic perspective, the preparation of rac-(1R,2R)-2-(3,6-dichloropyridazin-4-Yl)cyclopropylmethanamine involves multi-step processes that highlight modern organic chemistry techniques. Key steps include the construction of the pyridazine ring with appropriate substitution patterns and subsequent coupling reactions to introduce the cyclopropylmethanamine moiety. The stereochemistry at the chiral centers is typically controlled through asymmetric induction or resolution techniques to obtain enantiomerically pure compounds.
The application of this compound extends beyond traditional organic synthesis into materials science and catalysis. Its structural features make it a candidate for studying non-covalent interactions and supramolecular chemistry. Additionally, ongoing research is exploring its potential as a ligand in metal-catalyzed reactions or as a component in self-assembling systems.
In conclusion,rac-(1R,2R)-2-(3,6-dichloropyridazin-4-Yl)cyclopropylmethanamine (CAS No: 2227687-17-2) stands out as a valuable molecule with diverse applications across multiple disciplines. Its unique structure provides opportunities for innovation in drug discovery, organic synthesis methodologies, and materials science research.
2227687-17-2 (rac-(1R,2R)-2-(3,6-dichloropyridazin-4-yl)cyclopropylmethanamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)